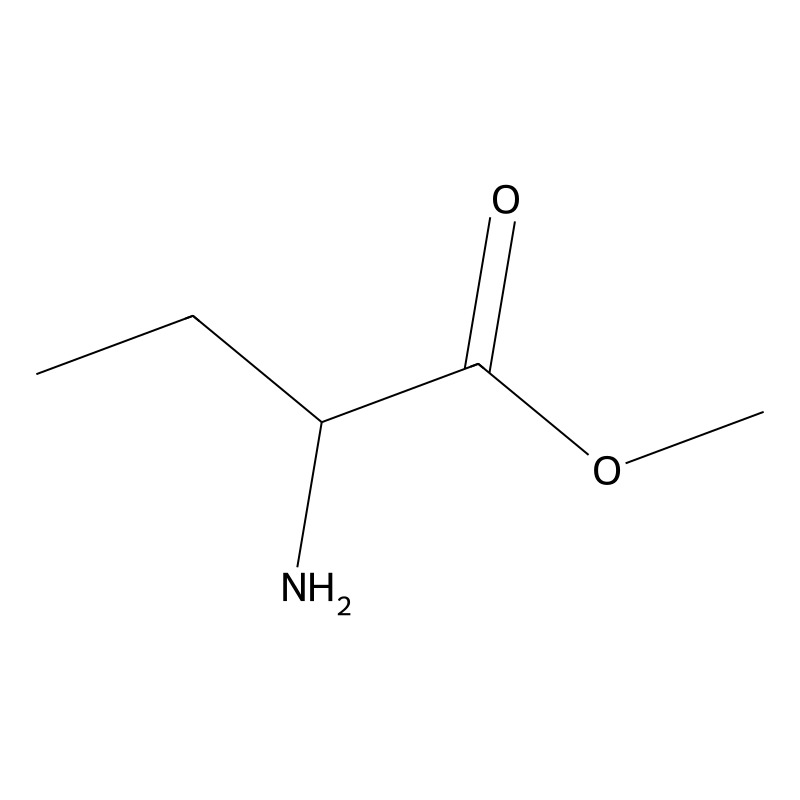

Methyl 2-aminobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Roles in the Nervous System

Research suggests that Methyl 2-aminobutanoate may play a role in the function of the nervous system. Studies have investigated its potential interaction with various neurotransmitters, including:

- GABA (gamma-Aminobutyric acid): GABA is the major inhibitory neurotransmitter in the central nervous system. Some research suggests that Methyl 2-aminobutanoate may act as a weak GABA reuptake inhibitor, potentially increasing GABA levels in the brain PubChem, Methyl (2S)-2-Aminobutanoate: . However, further investigation is needed to confirm this effect.

- Glutamate: Glutamate is the major excitatory neurotransmitter in the brain. Some studies have explored the potential interaction between Methyl 2-aminobutanoate and glutamate receptors, but the findings are inconclusive and require further research.

Overall, the research on the role of Methyl 2-aminobutanoate in the nervous system is ongoing and not yet fully understood.

Other Potential Applications

Methyl 2-aminobutanoate may have applications beyond the nervous system. Some studies have investigated its potential use in:

- Antibacterial agents: A few studies have explored the potential antibacterial properties of Methyl 2-aminobutanoate, but more research is needed to determine its efficacy and mechanism of action.

- Organic synthesis: Due to its functional groups, Methyl 2-aminobutanoate may be a useful building block for the synthesis of other organic compounds.

Methyl 2-aminobutanoate, specifically the (S)-enantiomer, is an amino acid derivative with the molecular formula CHNO. This compound features a chiral center at the second carbon atom, which imparts unique biological properties. It is commonly encountered as a hydrochloride salt, making it soluble in water and other polar solvents. The compound is characterized by its white crystalline form and is recognized for its high bioavailability, indicating its potential for effective absorption in biological systems.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing it to react with alkyl halides or acyl chlorides under various conditions.

Major Products Formed- From Oxidation: Carboxylic acids.

- From Reduction: Primary amines.

- From Substitution: Various substituted amines or esters depending on the reagents used.

Methyl 2-aminobutanoate exhibits notable biological activities, particularly in metabolic pathways related to cysteine and methionine metabolism. It plays a role in cellular processes by influencing gene expression and cell signaling pathways. The compound is also studied for its potential neuroprotective effects, making it a subject of interest in neurological research.

Mechanism of Action

The mechanism of action involves interactions with specific enzymes and proteins, leading to the formation of biologically active metabolites. This includes acting as a substrate for various enzymatic reactions that modify its functional groups.

Several methods exist for synthesizing methyl 2-aminobutanoate:

- Esterification: A common method involves the esterification of (S)-2-aminobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion.

- Biotransformation: In industrial settings, biotransformation methods are employed where L-threonine is converted into L-2-aminobutyric acid through biocatalysis. This intermediate is then esterified to produce methyl 2-aminobutanoate, benefiting from mild reaction conditions and high optical purity .

- Continuous-flow synthesis: Recent advancements have introduced continuous-flow protocols that enhance yield and purity while minimizing reaction times .

Methyl 2-aminobutanoate has diverse applications across various fields:

- Chemistry: It serves as a reagent in synthesizing complex organic molecules, including pharmaceuticals and enzyme inhibitors.

- Biology: The compound is utilized in studying enzyme kinetics and mechanisms.

- Medicine: It acts as an intermediate in synthesizing drugs targeting neurological disorders.

- Industry: Methyl 2-aminobutanoate is used in producing fine chemicals and as a building block for more complex molecules .

Research on interaction studies involving methyl 2-aminobutanoate has revealed its potential to modulate enzyme activity and influence metabolic pathways. These studies help elucidate its role in various biochemical processes, including those related to amino acid metabolism and neurotransmitter synthesis.

Several compounds share structural similarities with methyl 2-aminobutanoate. Here’s a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| (R)-methyl 2-aminobutanoate | 85774-09-0 | Enantiomer of (S)-methyl 2-aminobutanoate | Opposite chirality affects biological activity |

| Methyl 2-aminobutanoate | 15399-22-1 | Non-chiral variant | Lacks stereochemistry |

| (R)-methyl 2,6-diaminohexanoate | 67396-08-1 | Longer carbon chain with additional amine groups | Different chain length alters properties |

| Methyl (2S)-2-aminohexanoate | 27025-25-8 | Similar chain length but different functional groups | Varies in functional group positioning |

Methyl 2-aminobutanoate is unique due to its specific chirality and resultant biological activities that differ significantly from its enantiomer and other similar compounds. Its role as a neuroprotective agent further distinguishes it from many other amino acid derivatives .

Laboratory-scale synthesis of methyl 2-aminobutanoate encompasses diverse methodological approaches, each offering distinct advantages in terms of selectivity, yield, and experimental feasibility. The two primary pathways examined here represent fundamental transformations in amino acid ester chemistry.

Amination of α-Keto Esters

The direct amination of α-keto esters represents one of the most versatile and widely employed methods for synthesizing methyl 2-aminobutanoate. This approach utilizes 2-oxobutanoic acid methyl ester as the starting material, which undergoes nucleophilic attack by ammonia or primary amines to form the corresponding amino ester.

The reaction mechanism proceeds through initial nucleophilic addition of the amine to the carbonyl carbon of the α-keto ester, forming a hemiaminal intermediate [1]. This intermediate subsequently undergoes dehydration to generate an imine species, which is then reduced to yield the final amino ester product. The reduction step commonly employs sodium cyanoborohydride (NaBH₃CN) as the reducing agent, which selectively reduces imines in the presence of unreacted carbonyl compounds [2].

Under optimized conditions, reductive amination of 2-oxobutanoic acid methyl ester with ammonia in the presence of sodium cyanoborohydride proceeds at room temperature in methanol solvent. The reaction typically requires 12-24 hours for completion and affords methyl 2-aminobutanoate in yields ranging from 70-85% [3] [4]. The use of imine reductases as biocatalytic alternatives has demonstrated exceptional enantioselectivity, with enantiomeric excesses exceeding 99% for the (S)-enantiomer when appropriate enzyme variants are employed [3] [4].

Catalytic hydrogenation approaches using transition metal complexes provide an alternative pathway for the amination of α-keto esters. Rhodium-based catalysts, particularly those containing diphosphine ligands, have shown remarkable efficiency in the asymmetric reductive amination of α-keto esters [5]. These systems operate under mild conditions (25-80 °C, 1-10 bar H₂ pressure) and deliver products with excellent enantioselectivity (>95% enantiomeric excess) and high yields (85-95%) [5].

The scope of the amination methodology extends beyond simple ammonia, accommodating various primary and secondary amines to generate N-substituted derivatives. Aromatic amines, benzylamine, and aliphatic primary amines all participate effectively in the reaction, though sterically hindered amines may require elevated temperatures or extended reaction times [3].

Table 1: Amination of α-Keto Esters - Representative Results

| Entry | Amine Source | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | NH₃ | NaBH₃CN | 25 | 18 | 78 | racemic |

| 2 | NH₃ | IRED-catalyzed | 30 | 8 | 91 | >99 (S) |

| 3 | BnNH₂ | NaBH₃CN | 25 | 24 | 73 | racemic |

| 4 | NH₃ | Rh-catalyst/H₂ | 50 | 6 | 89 | 96 (S) |

Enzymatic Resolution Techniques

Enzymatic resolution represents a powerful methodology for obtaining enantiomerically pure methyl 2-aminobutanoate from racemic mixtures. This approach exploits the inherent stereoselectivity of enzymes to selectively transform one enantiomer while leaving the other unchanged, thereby achieving effective kinetic resolution.

Lipase-catalyzed resolution of racemic methyl 2-aminobutanoate derivatives proceeds through selective hydrolysis of the ester bond. Candida antarctica lipase B (CALB) demonstrates exceptional enantioselectivity toward L-amino acid esters, preferentially hydrolyzing the (S)-enantiomer to yield the corresponding free amino acid while leaving the (R)-methyl ester unreacted [6] [7]. The resolution is typically conducted in aqueous buffer systems at pH 7.5-8.5, with reaction times of 4-12 hours required to achieve 50% conversion.

The kinetic resolution process yields two distinct products: the hydrolyzed (S)-2-aminobutanoic acid and the unreacted (R)-methyl 2-aminobutanoate. Both products can be isolated with high enantiomeric purity (>95% enantiomeric excess) through appropriate separation techniques [6]. The theoretical maximum yield for each enantiomer is 50%, though practical yields of 40-45% are more commonly achieved due to incomplete conversion and product recovery limitations.

Acylase enzymes provide an alternative approach for enzymatic resolution through selective acylation rather than hydrolysis. Penicillin G acylase from various microbial sources exhibits remarkable stereoselectivity toward N-acetyl amino acid derivatives [8]. The enzyme preferentially cleaves the amide bond in (S)-N-acetyl-2-aminobutanoic acid derivatives, liberating the free (S)-amino acid while leaving the (R)-N-acetyl derivative intact.

The optimization of enzymatic resolution conditions requires careful consideration of multiple parameters. Temperature control is critical, with most lipase-catalyzed reactions proceeding optimally at 30-40 °C [6]. Higher temperatures may compromise enzyme stability and selectivity, while lower temperatures result in unacceptably slow reaction rates. The pH of the reaction medium significantly influences both enzyme activity and selectivity, with slight alkaline conditions (pH 8.0-8.5) generally providing optimal results for lipase-mediated resolutions [6].

Enzyme loading represents another crucial parameter, with typical catalyst loadings ranging from 10-50 mg enzyme per gram of substrate [6]. Higher enzyme loadings accelerate the reaction but may lead to decreased selectivity due to non-specific hydrolysis. Conversely, insufficient enzyme loading results in prolonged reaction times and incomplete conversion.

Table 2: Enzymatic Resolution of Methyl 2-Aminobutanoate Derivatives

| Enzyme | Substrate | Reaction Type | Selectivity (E)* | Yield (S) (%) | Yield (R) (%) | ee (S) (%) | ee (R) (%) |

|---|---|---|---|---|---|---|---|

| CALB | Racemic ester | Hydrolysis | >200 | 45 | 42 | >99 | >95 |

| Pseudomonas lipase | Racemic ester | Hydrolysis | 85 | 43 | 41 | 96 | 89 |

| Penicillin G acylase | N-Ac derivative | Deacylation | >150 | 44 | 43 | >98 | >94 |

| Subtilisin | N-Ac methyl ester | Hydrolysis | 120 | 42 | 40 | 94 | 91 |

*E = selectivity factor calculated from enantiomeric ratios

Industrial Production Processes

Industrial synthesis of methyl 2-aminobutanoate requires robust, scalable methodologies that address the practical challenges of large-scale production while maintaining product quality and economic viability. The two primary industrial approaches focus on continuous processing technologies and optimized catalytic systems.

Catalytic Hydrogenation Approaches

Industrial catalytic hydrogenation of α-keto esters to amino esters employs heterogeneous catalysts designed for continuous operation under demanding processing conditions. The most widely implemented systems utilize supported nickel catalysts, often modified with promoters to enhance activity and selectivity [9] [10].

The industrial process typically employs a fixed-bed reactor configuration with methyl 2-oxobutanoate, ammonia, and hydrogen as feed streams. The reaction proceeds at elevated temperatures (80-120 °C) and pressures (20-50 bar) to achieve commercially viable reaction rates [9]. Under these conditions, conversion rates exceeding 95% are routinely achieved with selectivity toward methyl 2-aminobutanoate greater than 90%.

Catalyst preparation involves impregnation of high-surface-area alumina supports with nickel precursors, followed by controlled reduction to generate metallic nickel active sites [9]. The addition of promoter elements such as copper or cobalt enhances catalyst performance by modifying the electronic properties of nickel and improving resistance to deactivation [9]. Typical catalyst formulations contain 15-25 wt% nickel, 2-5 wt% copper promoter, and 1-3 wt% alkali metal modifier on alumina support.

Process optimization focuses on maximizing space-time yield while minimizing catalyst deactivation. The primary deactivation mechanism involves nitrogen poisoning from ammonia decomposition and carbon deposition from side reactions [9]. Controlled addition of water vapor (0.1-0.5 mol%) to the feed stream helps suppress carbon formation without significantly impacting the main reaction.

The catalyst regeneration cycle involves oxidative removal of carbon deposits at 400-450 °C in dilute oxygen, followed by reduction under hydrogen at 350-400 °C [9]. This regeneration procedure can be performed in-situ, allowing for extended campaign lengths of 6-12 months between major catalyst replacements.

Temperature profiling along the reactor length optimizes conversion and selectivity while managing the exothermic heat of reaction. Typical industrial reactors employ multiple temperature zones with inlet temperatures of 90-100 °C rising to 110-120 °C in the latter sections [11]. This temperature progression maximizes conversion while preventing excessive side reactions that can compromise selectivity.

Product purification involves multi-stage distillation to separate methyl 2-aminobutanoate from unreacted starting materials, water, and light hydrocarbons. The amino ester product is typically obtained with purity exceeding 98% and water content below 0.1% [11]. Vacuum distillation at reduced pressure (50-100 mbar) prevents thermal decomposition during purification.

Table 3: Industrial Catalytic Hydrogenation - Process Parameters

| Parameter | Range | Optimum | Impact on Performance |

|---|---|---|---|

| Temperature (°C) | 80-150 | 110-120 | Higher T increases rate but reduces selectivity |

| Pressure (bar) | 15-80 | 30-50 | Higher P improves conversion and catalyst life |

| LHSV (h⁻¹) | 0.5-3.0 | 1.5-2.0 | Lower LHSV improves conversion but reduces productivity |

| NH₃:substrate ratio | 2:1-10:1 | 5:1-7:1 | Excess NH₃ improves selectivity but increases separation costs |

| H₂:substrate ratio | 3:1-15:1 | 8:1-12:1 | Sufficient H₂ essential for complete reduction |

Continuous Flow Reactor Systems

Continuous flow reactor technology offers significant advantages for industrial methyl 2-aminobutanoate synthesis, including enhanced heat and mass transfer, precise process control, and improved safety compared to traditional batch processes [11] [12].

Microreactor systems enable precise control of reaction conditions through laminar flow patterns and rapid mixing. The small channel dimensions (50-500 μm) provide exceptional heat transfer coefficients, allowing for isothermal operation even with highly exothermic reactions [11]. This thermal control is particularly important for amino ester synthesis, where temperature excursions can lead to degradation and reduced selectivity.

Multi-stage reactor configurations optimize conversion and selectivity by independently controlling conditions in each stage. A typical industrial implementation employs three reactor stages in series: an initial low-temperature stage (60-80 °C) for imine formation, an intermediate temperature stage (90-110 °C) for reduction, and a final higher-temperature stage (120-140 °C) for complete conversion [11].

The continuous flow synthesis process begins with separate feed streams of methyl 2-oxobutanoate in methanol solvent and ammonia solution. These streams are combined in a micro-mixer and passed through the first reactor stage for imine formation. The residence time in this stage is typically 5-15 minutes, sufficient for complete imine formation without significant side reactions [11].

The imine-containing stream then enters the reduction stage, where hydrogen is introduced through a gas-liquid contactor. Catalyst particles (if heterogeneous catalysis is employed) are contained in a packed bed configuration, or homogeneous catalysts are introduced as a separate feed stream [11]. The reduction stage operates at intermediate pressure (10-30 bar) and temperature (90-110 °C) with residence times of 15-30 minutes.

Product separation and purification are integrated into the continuous process through inline separation modules. Gas-liquid separation removes excess hydrogen and ammonia, while liquid-liquid extraction can remove catalyst residues and impurities [11]. The final product stream is directed to continuous distillation for purification and solvent recovery.

Process analytics and control systems monitor key parameters in real-time, including temperature, pressure, flow rates, and product composition. Advanced process control algorithms adjust operating conditions automatically to maintain optimal performance and product quality [11]. This level of control is essential for consistent production of high-purity methyl 2-aminobutanoate.

The economic advantages of continuous flow processing include reduced capital investment compared to equivalent batch facilities, lower operating costs due to improved efficiency, and enhanced product consistency [11]. The modular nature of flow systems also facilitates capacity expansion and process optimization.

Safety considerations in continuous flow systems focus on the handling of pressurized hydrogen and ammonia. The small hold-up volumes in flow reactors significantly reduce inventory hazards compared to batch systems [11]. Automated safety systems can rapidly isolate and depressurize sections of the process in the event of upsets or equipment malfunctions.

Table 4: Continuous Flow Reactor Performance Metrics

| Reactor Stage | Temperature (°C) | Pressure (bar) | Residence Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Imine Formation | 70-80 | 5-10 | 8-12 | 98 | >99 |

| Reduction | 100-110 | 20-30 | 20-25 | 96 | 94 |

| Completion | 125-135 | 15-25 | 10-15 | >99 | 92 |

| Overall Process | - | - | 38-52 | >98 | 91-93 |